molecular formula C25H21N7O5 B1200681 Pigment Yellow 181 CAS No. 74441-05-7

Pigment Yellow 181

Cat. No. B1200681
CAS RN: 74441-05-7
M. Wt: 499.5 g/mol
InChI Key: PXMLTVJEYHGPEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pigment Yellow 181 involves complex chemical processes that result in its distinct color properties. The β polymorph of Pigment Yellow 181 has been studied, showing that it is synthesized from laboratory X-ray powder diffraction data and refined using the Rietveld method. In the crystal structure, the molecules are nearly planar with extensive hydrogen bonding between them, contributing to its stability and color characteristics (Pidcock, van de Streek, & Schmidt, 2007).

Molecular Structure Analysis

The molecular structure of Pigment Yellow 181 is crucial for its color and physical properties. Its structure was determined from laboratory X-ray powder diffraction data, revealing a planar molecular configuration with significant hydrogen bonding interactions. These structural features are essential for understanding the pigment's chemical behavior and its interaction with different mediums (Pidcock, van de Streek, & Schmidt, 2007).

Chemical Reactions and Properties

Pigment Yellow 181's chemical reactions and properties are influenced by its molecular structure. It exhibits stability under various conditions, partly due to the hydrogen bonding within its structure. The pigment's synthesis and molecular structure play critical roles in its reactivity and compatibility with different solvents and materials.

Physical Properties Analysis

The physical properties of Pigment Yellow 181, including its high near-infrared (NIR) reflectance, make it suitable for energy-saving applications. Pigments with colors ranging from yellow to red have been synthesized by tuning the Bi2Ce2O7 with rare earth ion substitutions, exhibiting high NIR reflectance. This property is advantageous for applications requiring heat reflection, such as cool roof coatings and energy-efficient paints (Raj et al., 2019).

Scientific Research Applications

  • PY181 Pigment Microspheres of Nanoplates Synthesized via Polymer‐Induced Liquid Precursors : PY181 is an industrial azo pigment known for its light and weatherfast properties, suitable for high-temperature processing. Its typical needle-like shape in the default β-phase poses processing challenges in industries like polymer melts, where a spherical structure would be more advantageous. Research has shown that polymer‐induced liquid precursor structures can lead to advanced functional materials with novel complex morphology and different properties, including stable PY181 microspheres of nanoplates in the β-phase (Ma et al., 2009).

  • Simulation on Morphology-Controlling Additives on Pigment Yellow 181 : Molecular modeling was used to study the influence of additives on PY181's morphology. It was found that these additives can preferentially adsorb on one face of the pigment, altering its crystallization from needles to plates. This research is crucial for understanding how additives impact the pigment's physical characteristics and applications (Rademacher & Schmidt, 2008).

  • The Crystal Structure of Pigment Yellow 181 from Laboratory Powder Diffraction Data : This study solved the crystal structure of the β polymorph of PY181 using laboratory X-ray powder diffraction data. The molecules in the crystal structure are essentially planar, with extensive hydrogen bonding between them, providing insights into the molecular arrangement and potential applications of PY181 in various fields (Pidcock, van de Streek, & Schmidt, 2007).

  • Preparation and Encapsulation of White/Yellow Dual Colored Suspensions for Electrophoretic Displays : PY181 composite particles encapsulated by polyethylene were prepared for use in electrophoretic displays. This research indicates PY181's potential in visual display technologies due to its color properties and response to electric voltage (Han, Li, Feng, & Zhang, 2014).

  • Image Reconstruction by a Combination of Diffractive Imaging and Selected Area Nano Diffraction : This study explored PY181's crystallization in thin needles and the influence of additives on its morphology. Understanding the adsorption enthalpies and crystallization patterns of PY181 can be crucial for its application in nanotechnology and materials science (Morishita, Yamasaki, Nakamura, Kato, & Tanaka, 2008).

properties

IUPAC Name

4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLTVJEYHGPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052486
Record name C.I. Pigment Yellow 181
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide

CAS RN

74441-05-7
Record name N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74441-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Yellow 181
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J van de Streek - … Section B: Structural Science, Crystal Engineering …, 2015 - scripts.iucr.org
… With only a 2.6 Å resolution laboratory powder diffraction pattern of the θ phase of Pigment Yellow 181 (PY 181) available, crystal-structure solution and Rietveld refinement proved …
Number of citations: 8 scripts.iucr.org
E Pidcock, J van de Streek… - Zeitschrift für …, 2007 - degruyter.com
… The crystal structure of the b polymorph of Pigment Yellow 181 was solved from laboratory X-ray powder diffraction data and Rietveld refined. In the crystal structure, the …
Number of citations: 10 www.degruyter.com
J Han, X Li, Y Feng, B Zhang - Optical Materials, 2014 - Elsevier
… In this article, CI Pigment Yellow 181 (PY181) composite particles encapsulated by polyethylene were prepared by dispersion polymerization method, and CI Pigment Yellow 110 (…
Number of citations: 14 www.sciencedirect.com
J Van De Streek, J Brüning… - … Section B: Structural …, 2009 - scripts.iucr.org
… of six industrially produced benzimidazolone pigments [Pigment Orange 36 (β phase), Pigment Orange 62, Pigment Yellow 151, Pigment Yellow 154 (α phase), Pigment Yellow 181 (β …
Number of citations: 35 scripts.iucr.org
J Maixner, R Pažout, J Cibulková, B Kratochvíl - Powder Diffraction, 2011 - cambridge.org
X-ray powder diffraction data, unit-cell parameters and space group for the β-form of pigment yellow 181, C25H21N7O5, are reported [a = 22.556(6) Å, b = 4.9684(9) Å, c = 21.318(6) Å, …
Number of citations: 4 www.cambridge.org
Y Ma, G Mehltretter, C Plüg… - Advanced Functional …, 2009 - Wiley Online Library
… Pigment Yellow 181 (PY181) is an industrial azo pigment that is light and weatherfast and suitable for high temperature processing. One disadvantage is its needle-like shape in the …
Number of citations: 35 onlinelibrary.wiley.com
N Rademacher, MU Schmidt - Acta Cryst, 2008 - scripts.iucr.org
… Pigment Yellow 181 is an industrially important reddish yellow pigment. The pigment usually crystallizes in thin needles. With a special additive a plate-like morphology can be obtained.…
Number of citations: 4 scripts.iucr.org
J van de Streek - 2010 - nist.gov
Solved from powder data with DASH, molecular starting geometry from 6-31G** optimisation, correct chemical compound, restrained refinement with TOPAS, no short contacts, no voids, …
Number of citations: 1 www.nist.gov
R Maria, K Rode, R Brüll, F Dorbath, B Baudrit… - Polymer Degradation …, 2011 - Elsevier
… This can be assigned to the phthalimide group of the pigment Yellow 181 which causes a characteristic double vibration at 1709 cm −1 (ν L ) and 1727 cm −1 (ν H ) [32], [33]. In B 2 , the …
Number of citations: 42 www.sciencedirect.com
V Pejchal, A Imramovský - Research on Chemical Intermediates, 2013 - Springer
… An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described. The synthetic pathway …
Number of citations: 5 link.springer.com

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